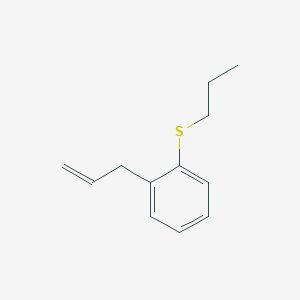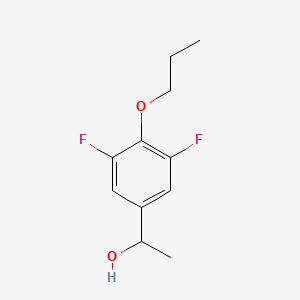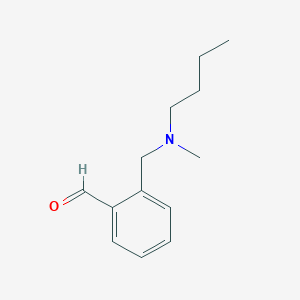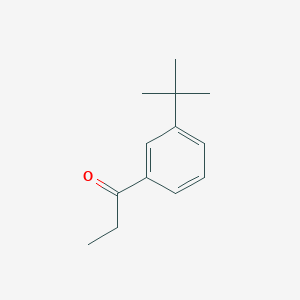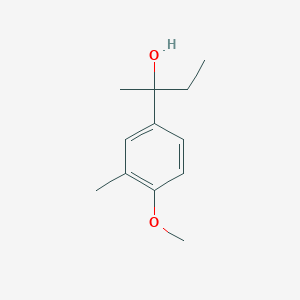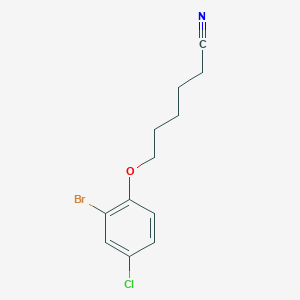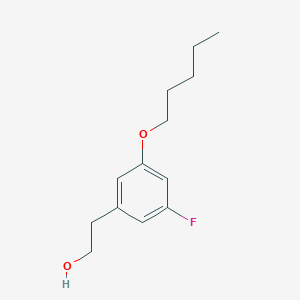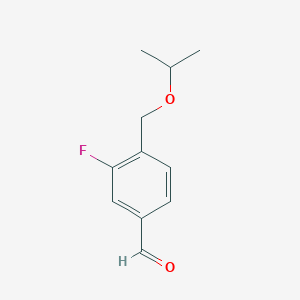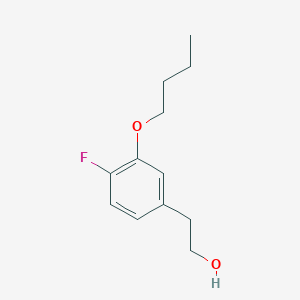![molecular formula C13H9ClF2S B8001257 1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B8001257.png)
1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is a chemical compound with the molecular formula C13H9ClF2S and a molecular weight of 270.73 g/mol. It is primarily used in research settings and is known for its unique structural properties, which include the presence of both fluorine and chlorine atoms attached to a benzene ring, along with a sulfanylmethyl group.
Métodos De Preparación
The synthesis of 1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-difluorobenzene and 4-chlorobenzyl mercaptan.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the mercaptan, followed by nucleophilic substitution on the difluorobenzene.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity level, typically around 95%.
Análisis De Reacciones Químicas
1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which activate the benzene ring towards nucleophilic attack.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide form.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms can influence its binding affinity and selectivity towards these targets. The sulfanylmethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:
1,2-Difluorobenzene: Lacks the sulfanylmethyl and chlorophenyl groups, making it less versatile in terms of chemical reactivity.
4-Chlorobenzyl Mercaptan: Contains the chlorophenyl and sulfanylmethyl groups but lacks the difluorobenzene moiety, limiting its applications.
1,4-Difluorobenzene: Similar in structure but with fluorine atoms in different positions, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of research applications.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-10-2-4-11(5-3-10)17-8-9-1-6-12(15)13(16)7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJIBTOKMJKYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8001178.png)
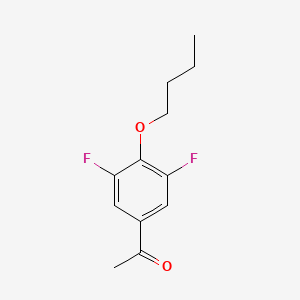
![2-[(Cyclohexyloxy)methyl]-4-fluorobenzaldehyde](/img/structure/B8001193.png)
